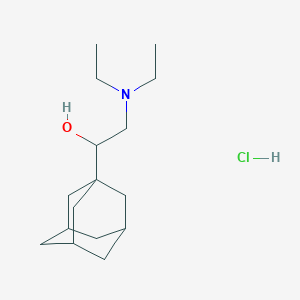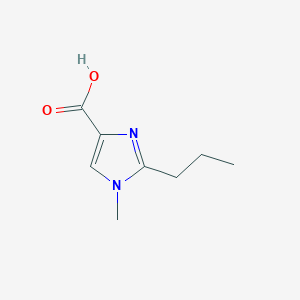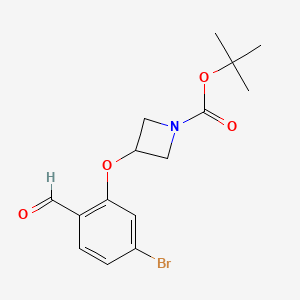![molecular formula C8H15N3O3 B1407686 Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate CAS No. 1706520-74-2](/img/structure/B1407686.png)
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate
Descripción general
Descripción
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate, also known as Methylcarbamoyl imidazole, is a chemical compound with the molecular formula C8H15N3O3. It is a white crystalline powder that is soluble in water and has a molecular weight of 201.23 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Aplicaciones Científicas De Investigación
Anticancer Properties
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate has been studied for its potential as an anticancer drug. Research involving amino acetate functionalized Schiff base organotin(IV) complexes, which include similar structures, has demonstrated significant cytotoxicity against various human tumor cell lines. These findings suggest potential applications in cancer treatment (Basu Baul et al., 2009).
Fluorescent and Colorimetric pH Probe
A compound closely related to Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate, namely 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide, was synthesized and found to be a highly water-soluble fluorescent and colorimetric pH probe. This suggests potential applications in monitoring acidic and alkaline solutions, and possibly for real-time intracellular pH imaging (Diana et al., 2020).
Biofuel Production
In the context of biofuel production, methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate-related compounds, such as pentanol isomers including 2-methyl-1-butanol and 3-methyl-1-butanol, have been identified. These compounds, found as by-products of microbial fermentations, are considered for biofuel applications due to their potential as renewable energy sources (Cann & Liao, 2009).
Synthesis of Proteinase Inhibitors
Another application is in the synthesis of potential proteinase inhibitors. A study described the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, which could be linked to the development of proteinase inhibitors. These inhibitors have a wide range of therapeutic applications, particularly in treating various diseases and disorders (Angelastro et al., 1992).
Antimicrobial Activities
Research has also shown the synthesis of novel compounds related to methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate with significant antimicrobial activities. These findings point towards potential applications in developing new antimicrobial drugs (Shehadi et al., 2022).
Propiedades
IUPAC Name |
methyl 3-(carbamoylhydrazinylidene)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-5(2)6(4-7(12)14-3)10-11-8(9)13/h5H,4H2,1-3H3,(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBBVKITJMAOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NNC(=O)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)
![1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407607.png)








![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
